molecular formula C25H28N2O10S B15352210 Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide

Cat. No.: B15352210
M. Wt: 548.6 g/mol
InChI Key: XFRAGOPCVGUPPM-UMIGEIBGSA-N
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Description

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is a metabolite of Pioglitazone, a medication primarily used to manage blood glucose levels in patients with type 2 diabetes. This compound is formed through the metabolic processes in the body and has been studied for its potential biological and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide typically involve the chemical modification of Pioglitazone

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and glucuronidated derivatives of Pioglitazone, which can have different biological activities and properties.

Scientific Research Applications

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide has been extensively studied for its applications in various fields:

  • Chemistry: It serves as a model compound for studying glucuronidation processes and metabolic pathways.

  • Biology: The compound is used to investigate the effects of Pioglitazone metabolism on biological systems.

  • Medicine: Research has focused on its potential therapeutic effects and its role in drug metabolism studies.

  • Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism by which Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide exerts its effects involves its interaction with molecular targets and pathways related to glucose metabolism. The compound enhances the sensitivity of cells to insulin, leading to improved glucose uptake and utilization.

Molecular Targets and Pathways:

  • PPAR-gamma: this compound activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a key role in regulating glucose and lipid metabolism.

  • Insulin Signaling Pathway: The compound modulates the insulin signaling pathway, enhancing the effects of insulin on target tissues.

Comparison with Similar Compounds

  • Pioglitazone

  • Rosiglitazone

  • Troglitazone

Properties

Molecular Formula

C25H28N2O10S

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20+,21-,24+/m0/s1

InChI Key

XFRAGOPCVGUPPM-UMIGEIBGSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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